molecular formula C15H19N3O4 B12775083 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- CAS No. 127971-62-4

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro-

Cat. No.: B12775083
CAS No.: 127971-62-4
M. Wt: 305.33 g/mol
InChI Key: MUDHIGKTXPXFCL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Substituents: The dimethyl, ethylpropyl, and nitro groups can be introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the nitro group can be introduced via nitration using nitric acid and sulfuric acid.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzimidazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

    Material Science: The compound’s properties may be explored for applications in material science, such as the development of novel polymers or coatings.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways, thereby modulating biological activity.

    Binding to Receptors: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Interfering with DNA/RNA: The compound could bind to nucleic acids, disrupting replication or transcription processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid derivatives: Compounds with similar core structures but different substituents, such as 2-methyl-1H-benzimidazole-5-carboxylic acid.

    Nitrobenzimidazoles: Compounds with nitro groups on the benzimidazole ring, such as 5-nitro-1H-benzimidazole.

    Dimethylbenzimidazoles: Compounds with dimethyl groups on the benzimidazole ring, such as 2,6-dimethyl-1H-benzimidazole.

Uniqueness

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

127971-62-4

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

2,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H19N3O4/c1-5-10(6-2)17-9(4)16-12-7-11(15(19)20)8(3)13(14(12)17)18(21)22/h7,10H,5-6H2,1-4H3,(H,19,20)

InChI Key

MUDHIGKTXPXFCL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=NC2=C1C(=C(C(=C2)C(=O)O)C)[N+](=O)[O-])C

Origin of Product

United States

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